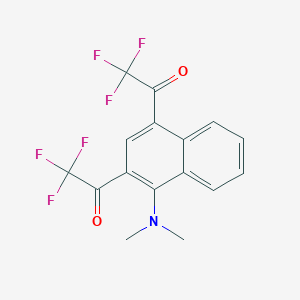
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with trifluoroacetyl groups at the 2 and 4 positions and an N,N-dimethylamino group at the 1 position. The presence of trifluoroacetyl groups imparts significant electron-withdrawing characteristics, while the N,N-dimethylamino group provides electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.
科学的研究の応用
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Analytical Chemistry: It can be used as a reagent or standard in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Introduction of Trifluoroacetyl Groups: The naphthalene is subjected to Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride to introduce trifluoroacetyl groups at the 2 and 4 positions.
Introduction of N,N-Dimethylamino Group: The resulting intermediate is then reacted with dimethylamine under suitable conditions to introduce the N,N-dimethylamino group at the 1 position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the trifluoroacetyl groups or the N,N-dimethylamino group.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could lead to partially or fully reduced naphthalene derivatives.
作用機序
The mechanism of action of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical reactions and material applications. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4-Dinitro-1-(N,N-dimethylamino)naphthalene: Similar structure but with nitro groups instead of trifluoroacetyl groups.
2,4-Dichloro-1-(N,N-dimethylamino)naphthalene: Similar structure but with chloro groups instead of trifluoroacetyl groups.
2,4-Dimethyl-1-(N,N-dimethylamino)naphthalene: Similar structure but with methyl groups instead of trifluoroacetyl groups.
Uniqueness
2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is unique due to the presence of trifluoroacetyl groups, which impart distinct electronic properties compared to other substituents. This makes it particularly valuable in applications requiring strong electron-withdrawing effects, such as in the development of advanced materials and in specific organic synthesis reactions.
特性
IUPAC Name |
1-[4-(dimethylamino)-3-(2,2,2-trifluoroacetyl)naphthalen-1-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c1-23(2)12-9-6-4-3-5-8(9)10(13(24)15(17,18)19)7-11(12)14(25)16(20,21)22/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHEIKCAQBALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452363 |
Source


|
| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115975-33-2 |
Source


|
| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

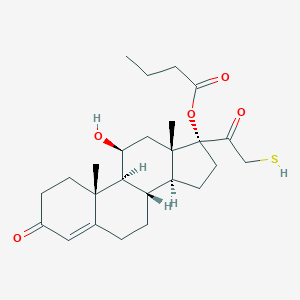





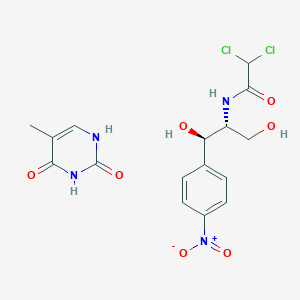
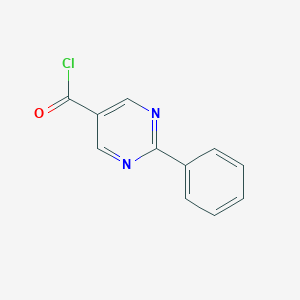
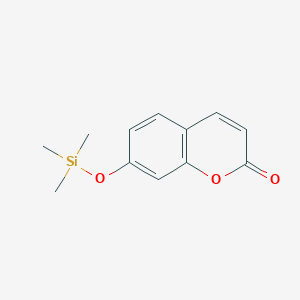

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid](/img/structure/B38106.png)
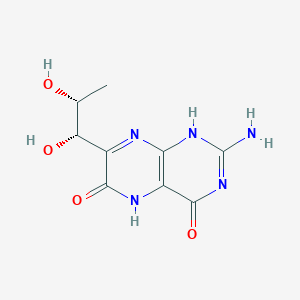
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
